molecular formula C10H7F2NO2 B580585 2-(Difluoromethoxy)quinolin-7-ol CAS No. 1261475-30-2

2-(Difluoromethoxy)quinolin-7-ol

Cat. No.: B580585
CAS No.: 1261475-30-2
M. Wt: 211.168
InChI Key: HDBGWKHLCMCPRS-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)quinolin-7-ol is a synthetic compound belonging to the quinoline family. It has garnered interest due to its potential therapeutic and industrial applications. The molecular formula of this compound is C10H7F2NO2, and it has a molecular weight of 211.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 2-(Difluoromethoxy)quinolin-7-ol, can be achieved through various methods. Some of the classical methods include the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach syntheses . These methods involve the use of different starting materials and reaction conditions to construct the quinoline scaffold.

For example, the Skraup synthesis involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent to produce quinoline . This method can be adapted to introduce the difluoromethoxy group at the desired position on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also explored for the construction and functionalization of quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)quinolin-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .

Scientific Research Applications

2-(Difluoromethoxy)quinolin-7-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)quinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes and interfere with DNA synthesis, leading to their antimicrobial and antitumor effects . The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 7-(Difluoromethoxy)quinolin-2-ol
  • 2-Bromo-3-fluoroquinolin-4-carbaldehyde
  • Fluoroquinolones

Uniqueness

2-(Difluoromethoxy)quinolin-7-ol is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group can enhance its biological activity and stability compared to other quinoline derivatives .

Properties

IUPAC Name

2-(difluoromethoxy)quinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-10(12)15-9-4-2-6-1-3-7(14)5-8(6)13-9/h1-5,10,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPDZFAVWWBUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=N2)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20744616
Record name 2-(Difluoromethoxy)quinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261475-30-2
Record name 2-(Difluoromethoxy)quinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20744616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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